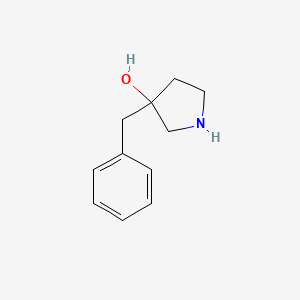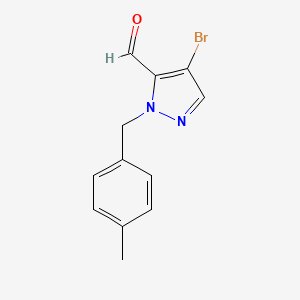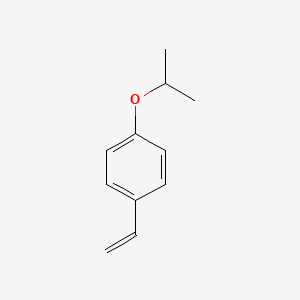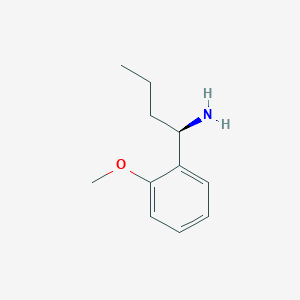
3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one: is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with acetoacetic ester under acidic conditions, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the methyl group, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, or acylating agents in the presence of catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzodiazepines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is used as a building block for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a model compound for understanding the structure-activity relationships of benzodiazepines.
Medicine: Medically, this compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders. Research focuses on their efficacy, safety, and mechanism of action.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is unique due to its specific methylation pattern and the presence of the tetrahydro structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
258850-07-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
SBBGNRXYCGCZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)


![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)


![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)



